
2,5-Dibromo-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-4-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-chlorophenol can be synthesized through a multi-step process involving bromination and chlorination reactions. One common method involves the bromination of 4-chlorophenol using bromine in the presence of a catalyst, followed by further bromination to achieve the desired substitution pattern . The reaction conditions typically include controlled temperatures and the use of solvents such as carbon tetrachloride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of diethyl dibromomalonate as a brominating agent has been reported to be effective in achieving high yields of the desired product . The reaction is carried out under neutral conditions to avoid the formation of unwanted by-products.
化学反応の分析
Types of Reactions
2,5-Dibromo-4-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,5-Dibromo-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of disinfectants and other industrial chemicals
作用機序
The mechanism of action of 2,5-Dibromo-4-chlorophenol involves its interaction with various molecular targets. The halogen atoms in the compound can form strong bonds with biological molecules, leading to the disruption of cellular processes. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: Another halogenated phenol with three bromine atoms.
2,4-Dibromo-6-chlorophenol: Similar structure but with different substitution pattern.
2,6-Dibromo-4-nitrophenol: Contains a nitro group instead of a chlorine atom.
Uniqueness
2,5-Dibromo-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it particularly useful in certain chemical reactions and applications .
特性
分子式 |
C6H3Br2ClO |
|---|---|
分子量 |
286.35 g/mol |
IUPAC名 |
2,5-dibromo-4-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
InChIキー |
LXKOBHAEYJOKIF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


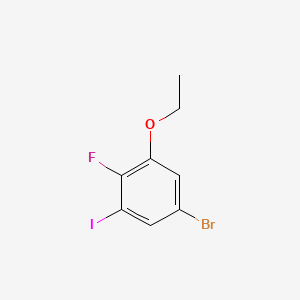

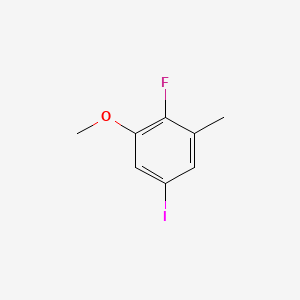

![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
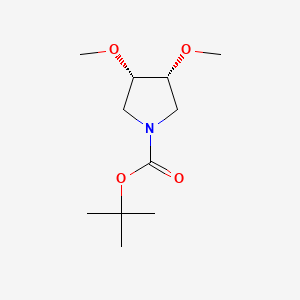
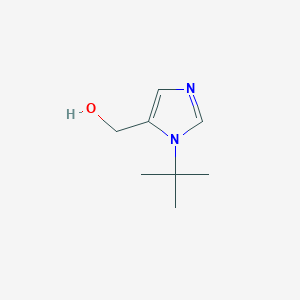
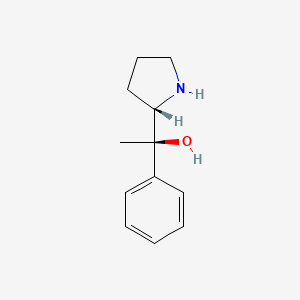
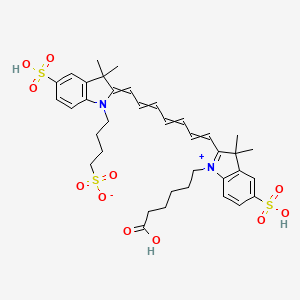
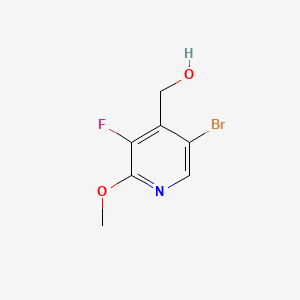
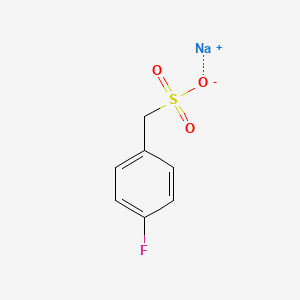

![Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride](/img/structure/B14030902.png)

